![molecular formula C20H15F3N2O2 B2455483 3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one CAS No. 691873-21-9](/img/structure/B2455483.png)
3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H15F3N2O2 and its molecular weight is 372.347. The purity is usually 95%.
BenchChem offers high-quality 3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochromic Devices
The compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers have shown promising results as anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Antibacterial and Antifungal Activity
Fluorinated compounds comprising of chalcones bearing trifluoromethoxy substituents have been designed, synthesized, and evaluated for their antibacterial and antifungal activity .
Inhibition of NO Production
A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been found to inhibit NO production in an inflammatory cell model . It can also inhibit oxidative cytotoxicity and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .
Treatment of Multiple Sclerosis
A potent, selective soluble epoxide hydrolase inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), has been tested in an animal model of multiple sclerosis . Prophylactic TPPU treatment significantly ameliorated the symptoms of the disease without affecting circulating white blood cell counts .
作用機序
Mode of Action
The presence of a trifluoromethoxy group in its structure suggests that it may interact with its targets through electron withdrawing effects . This could potentially alter the electronic properties of the target molecules, leading to changes in their function .
Biochemical Pathways
The trifluoromethoxy group is known to influence the homo and lumo energy levels of molecules, which could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-documented. Given the compound’s structure, it is likely to have good lipophilicity, which could potentially enhance its absorption and distribution. The presence of the trifluoromethoxy group may also influence its metabolic stability and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification. Based on its structure, it is possible that the compound could induce changes in the electronic properties of target molecules, potentially altering their function .
特性
IUPAC Name |
3-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)27-15-9-7-13(8-10-15)25-11-3-4-14(25)12-17-16-5-1-2-6-18(16)24-19(17)26/h1-11,17H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPABOOANVXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CN3C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)

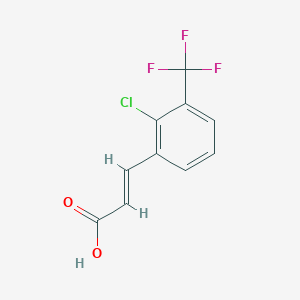

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)
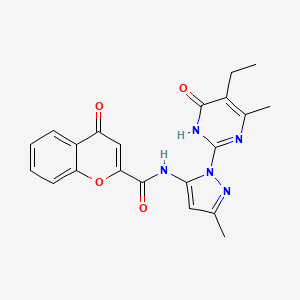
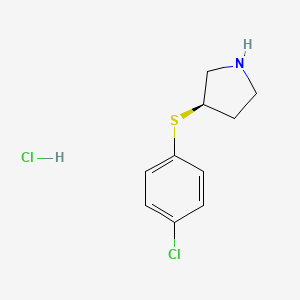
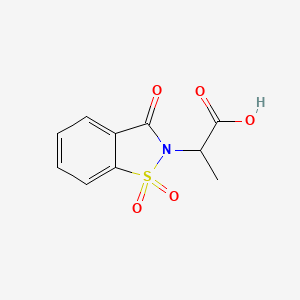

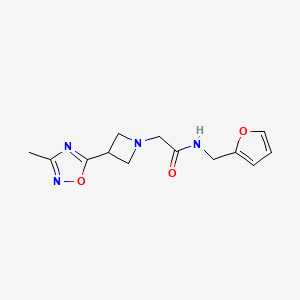
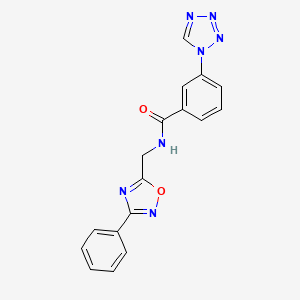
![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)